(+)-Intermedine

描述

Intermedine has been reported in Eupatorium japonicum, Lappula myosotis, and other organisms with data available.

from comfrey (Symphytum officinale) root; structure in first source

Structure

3D Structure

属性

IUPAC Name |

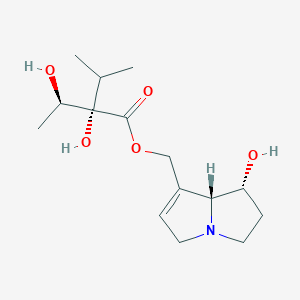

[(7R,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO5/c1-9(2)15(20,10(3)17)14(19)21-8-11-4-6-16-7-5-12(18)13(11)16/h4,9-10,12-13,17-18,20H,5-8H2,1-3H3/t10-,12-,13-,15+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFVVQRJOGUKCEG-OPQSFPLASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C)O)(C(=O)OCC1=CCN2C1C(CC2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@](C(C)C)(C(=O)OCC1=CCN2[C@H]1[C@@H](CC2)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001020073 |

Source

|

| Record name | Intermedine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001020073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10285-06-0 |

Source

|

| Record name | (+)-Intermedine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10285-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Intermedine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010285060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Intermedine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001020073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | INTERMEDINE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DLC9FEP81A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(+)-Intermedine: A Technical Overview of its Physicochemical Properties and Cytotoxic Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pyrrolizidine alkaloid (+)-Intermedine, focusing on its chemical properties and its cytotoxic effects, particularly on hepatocytes and neural progenitor cells. The information presented herein is intended to support research and drug development activities related to this compound.

Core Physicochemical Data

This compound is a naturally occurring pyrrolizidine alkaloid found in various plant species. Its fundamental physicochemical properties are summarized below.

| Property | Value | Citation(s) |

| CAS Number | 10285-06-0 | [1][2][3] |

| Molecular Formula | C₁₅H₂₅NO₅ | [1][2] |

| Molecular Weight | 299.36 g/mol | [1][2] |

Toxicological Profile: Mitochondria-Mediated Apoptosis

This compound has been shown to exhibit significant cytotoxicity in various cell lines. The primary mechanism underlying its toxicity is the induction of mitochondria-mediated apoptosis. This process is initiated by the generation of excessive reactive oxygen species (ROS), which leads to a cascade of intracellular events culminating in programmed cell death.

The key events in the cytotoxic signaling pathway of this compound are:

-

Induction of Oxidative Stress : Exposure to this compound leads to a significant increase in intracellular ROS levels.

-

Mitochondrial Dysfunction : The elevated ROS levels disrupt the mitochondrial membrane potential.

-

Apoptosome Formation : This disruption triggers the release of cytochrome c from the mitochondria into the cytoplasm.

-

Caspase Activation : Cytochrome c, in conjunction with Apaf-1, activates caspase-9, which in turn activates the executioner caspase, caspase-3.

-

Apoptosis : Activated caspase-3 orchestrates the final stages of apoptosis, leading to cell death.

Experimental Protocols

Detailed methodologies for key experiments used to elucidate the cytotoxic effects of this compound are provided below. These protocols are based on standard laboratory procedures.

Cell Viability Assessment: CCK-8 Assay

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine the number of viable cells in a sample.

Materials:

-

96-well cell culture plates

-

Cell Counting Kit-8 (CCK-8) reagent

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Treat the cells with varying concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

Colony Formation Assay

This assay assesses the ability of single cells to proliferate and form colonies.

Materials:

-

6-well cell culture plates

-

Crystal violet staining solution (0.5% crystal violet in 25% methanol)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates.

-

Treat the cells with this compound at various concentrations.

-

Incubate the plates for 7-14 days, allowing colonies to form.

-

Wash the colonies twice with PBS.

-

Fix the colonies with methanol for 15 minutes.

-

Stain the colonies with crystal violet solution for 20 minutes.

-

Gently wash the plates with water and allow them to air dry.

-

Count the number of colonies in each well.

Wound Healing (Scratch) Assay

This method is used to study cell migration.

Materials:

-

6-well or 12-well cell culture plates

-

Sterile 200 µL pipette tip

-

Microscope with a camera

Procedure:

-

Seed cells in a plate and grow them to a confluent monolayer.

-

Create a "scratch" or a cell-free gap in the monolayer using a sterile pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Add fresh culture medium with or without this compound.

-

Capture images of the scratch at time 0 and at regular intervals (e.g., every 12 or 24 hours).

-

Measure the width of the scratch at different time points to quantify cell migration.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Treat cells with this compound for the desired time.

-

Harvest the cells and wash them twice with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Intracellular ROS Measurement: DCFH-DA Assay

2',7'-Dichlorofluorescin diacetate (DCFH-DA) is a fluorescent probe used to detect intracellular ROS.

Materials:

-

DCFH-DA probe

-

Fluorescence microscope or microplate reader

Procedure:

-

Seed cells in a suitable plate or dish.

-

Treat the cells with this compound.

-

Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C.

-

Wash the cells with PBS to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microscope or a microplate reader with excitation at 485 nm and emission at 535 nm.

Mitochondrial Membrane Potential (ΔΨm) Assay: JC-1 Staining

JC-1 is a cationic dye that indicates mitochondrial membrane potential. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.

Materials:

-

JC-1 staining solution

-

Fluorescence microscope or flow cytometer

Procedure:

-

Treat cells with this compound.

-

Incubate the cells with JC-1 staining solution (5 µg/mL) for 20 minutes at 37°C.

-

Wash the cells twice with PBS.

-

Analyze the cells under a fluorescence microscope or by flow cytometry to detect the shift from red to green fluorescence, indicating a decrease in ΔΨm.

References

Natural Sources of (+)-Intermedine in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural plant sources of (+)-Intermedine, a pyrrolizidine alkaloid (PA). The document details the plant species in which this compound is found, its concentration in various plant parts, comprehensive experimental protocols for its extraction and quantification, and a visual representation of the analytical workflow. This compound, along with its stereoisomer lycopsamine, is a significant secondary metabolite, primarily found in species belonging to the Boraginaceae family.

Quantitative Data on this compound and Related Alkaloids in Plant Sources

The concentration of this compound and total pyrrolizidine alkaloids varies significantly between species, plant part, and developmental stage. The highest concentrations are typically found in the roots and immature tissues. The following table summarizes quantitative data from various studies.

| Plant Species | Plant Part | Analyte | Concentration |

| Amsinckia spp. | Leaves | Intermedine/Lycopsamine | 1 - 4,000 µg/g |

| Symphytum officinale (Comfrey) | Roots | Total PAs¹ | 1,380 - 8,320 µg/g (0.14% - 0.83%) |

| Symphytum officinale (Comfrey) | Leaves | Total PAs¹ | 15 - 55 µg/g |

| Symphytum x uplandicum | Roots | Total PAs¹ | 100 - 900 µg/g |

| Arnebia guttata | Whole Plant | Total PAs² | 341.56 – 519.51 μg/g |

| Lithospermum erythrorhizon | Whole Plant | Total PAs² | 71.16 – 515.73 μg/g |

| Arnebia euchroma | Whole Plant | Total PAs² | 23.35 – 207.13 μg/g |

| Cynoglossum officinale | Immature Tissue | Total PAs | 1.5% - 2.0% (dry weight) |

| Echium vulgare | Dried Plant | Total PAs | 0.25% |

| Echium vulgare | Fresh Plant | Total PAs | 0.055% |

¹ Total PAs in Symphytum officinale include intermedine, lycopsamine, and their acetylated derivatives. A study on a reduced comfrey extract indicated a relative ratio of lycopsamine:intermedine:acetylated derivatives of 1.3:1.5:1. ² Total PAs in Arnebia and Lithospermum species were determined for eight PAs, with intermedine and intermedine N-oxide being common components.

Experimental Protocols for Extraction and Quantification

The following sections detail a standard methodology for the extraction, purification, and quantification of this compound from plant materials, based on established protocols for pyrrolizidine alkaloid analysis.

Sample Preparation

-

Drying and Grinding: Plant material (e.g., roots, leaves) should be dried, either by air-drying or freeze-drying, to a constant weight. The dried material is then ground into a fine, homogenous powder using a laboratory mill. This increases the surface area for efficient extraction.

Extraction of Pyrrolizidine Alkaloids

This protocol describes a solid-liquid extraction using an acidified solvent, which is effective for both the free base PAs and their N-oxides.

-

Extraction Solvent: 0.05 M Sulfuric Acid (H₂SO₄) in water.

-

Procedure:

-

Weigh approximately 2.0 g of the powdered plant material into a centrifuge tube.

-

Add 20 mL of the extraction solvent to the tube. Ensure the plant material is completely wetted.

-

Place the tube in an ultrasonic bath and sonicate for 15 minutes at ambient temperature.

-

Centrifuge the mixture for 10 minutes at approximately 3800 x g.

-

Carefully decant the supernatant (extract 1) into a clean test tube.

-

Add another 20 mL of the extraction solvent to the plant material pellet and repeat the sonication and centrifugation steps.

-

Combine the second supernatant with the first extract.

-

Neutralize the combined extracts to a pH of ~7 using an ammonia solution. The pH can be monitored using indicator strips.

-

Purification by Solid-Phase Extraction (SPE)

This step is crucial for removing interfering matrix components prior to chromatographic analysis. A reversed-phase C18 cartridge is commonly used.

-

SPE Cartridge: C18, conditioned with methanol and then water.

-

Procedure:

-

Load the neutralized plant extract onto the conditioned C18 SPE cartridge.

-

Wash the cartridge with water to remove polar impurities.

-

Elute the pyrrolizidine alkaloids from the cartridge using methanol.

-

Evaporate the methanolic eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried residue in a known volume (e.g., 1 mL) of the initial HPLC mobile phase (e.g., 95:5 Water:Methanol with 0.1% formic acid).

-

Quantification by UHPLC-MS/MS

Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) provides the sensitivity and selectivity required for accurate quantification.

-

UHPLC Conditions:

-

Column: ACQUITY UPLC HSS T3 (2.1 mm × 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Methanol with 0.1% Formic Acid.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 3 µL.

-

Column Temperature: 40 °C.

-

Gradient Program:

-

0–1 min: 5% B

-

1–10 min: 5% to 80% B

-

10–14 min: Hold at 80% B

-

14–15 min: 80% to 5% B

-

15–16 min: Hold at 5% B

-

-

-

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions for Intermedine/Lycopsamine:

-

Precursor Ion (Q1): m/z 300.2

-

Product Ions (Q3): m/z 120.1, m/z 138.1 (Example transitions; should be optimized for the specific instrument).

-

-

Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a matrix-matched calibration curve prepared using a certified reference standard of this compound.

-

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the extraction and analysis of this compound from plant sources.

Total Synthesis of (+)-Intermedine and its Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the total synthesis of (+)-Intermedine, a pyrrolizidine alkaloid, and its analogs. Pyrrolizidine alkaloids are a large class of natural products, many of which exhibit significant biological activity. This compound, along with its stereoisomers such as (+)-Lycopsamine, are of interest due to their potential therapeutic applications and toxicological properties. This document details various synthetic strategies, providing in-depth experimental protocols and quantitative data to aid researchers in the synthesis of these complex molecules.

Overview of Synthetic Strategies

The total synthesis of this compound and its analogs can be conceptually divided into three main stages:

-

Synthesis of the Necine Base: The core pyrrolizidine ring system, typically (+)-Retronecine for this compound.

-

Synthesis of the Necic Acid: The ester side chain, which for this compound is (+)-Trachelanthic acid.

-

Esterification: The coupling of the necine base with the necic acid to form the final natural product.

This guide will explore different methodologies for each of these stages, highlighting both classical and modern approaches.

Synthesis of the Necine Base: (+)-Retronecine

(+)-Retronecine is the characteristic necine base of many pyrrolizidine alkaloids. Its stereoselective synthesis is a key challenge in the total synthesis of this compound. Various strategies have been developed, often employing chiral pool starting materials or asymmetric catalysis.

Synthesis from (S)-Malic Acid

A well-established route to (+)-Retronecine utilizes (S)-malic acid as a chiral starting material. This approach, pioneered by Kametani and coworkers, leverages the inherent stereochemistry of malic acid to construct the chiral centers of the pyrrolizidine core.[1]

Logical Flow of the Synthesis of (+)-Retronecine from (S)-Malic Acid:

References

The Discovery and Isolation of (+)-Intermedine from Comfrey: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Intermedine, a pyrrolizidine alkaloid (PA) found in comfrey (Symphytum officinale L.), has garnered significant scientific attention due to its potential hepatotoxicity. This technical guide provides an in-depth overview of the discovery, isolation, and biological activity of this compound. It details comprehensive experimental protocols for its extraction and purification from comfrey roots, presents quantitative data on its occurrence, and elucidates its molecular mechanism of toxicity through a detailed signaling pathway. This document is intended to serve as a valuable resource for researchers in natural product chemistry, toxicology, and drug development.

Introduction

Comfrey (Symphytum officinale L.) has a long history of use in traditional medicine for treating a variety of ailments, including inflammatory disorders and musculoskeletal injuries. However, the presence of hepatotoxic pyrrolizidine alkaloids (PAs) has led to restrictions on its internal use in many countries. Among the various PAs identified in comfrey, this compound, along with its stereoisomer lycopsamine and their respective N-oxides and acetylated derivatives, are predominant constituents, particularly in the roots.[1][2] The discovery of these toxic compounds has necessitated the development of robust methods for their isolation and characterization to better understand their biological effects and to ensure the safety of comfrey-derived products.

Quantitative Analysis of this compound in Comfrey

The concentration of this compound and other PAs in comfrey can vary significantly depending on the plant part, geographical origin, and growing conditions.[1] Roots consistently show higher concentrations of PAs compared to the leaves.[1] A summary of reported quantitative data is presented in Table 1.

| Plant Part | Alkaloid | Concentration Range | Analytical Method | Reference |

| Comfrey Root | Intermedine | 4 to 11 times higher than in leaves | HPLC-MS/MS | [1] |

| Comfrey Root | Total PAs (including Intermedine) | 1380 to 8320 µg/g | Not Specified | [3] |

| Comfrey Leaf | Intermedine | Lower concentrations than roots | HPLC-MS/MS | [1] |

| Comfrey Leaf | Total PAs (including Intermedine) | 15 to 55 µg/g | Not Specified | [3] |

Table 1: Quantitative Data of Pyrrolizidine Alkaloids in Symphytum officinale

Experimental Protocol for the Isolation of this compound

The following protocol is a synthesized methodology based on established procedures for the isolation of pyrrolizidine alkaloids from comfrey.[4][5]

Extraction

-

Plant Material Preparation: Air-dry and finely powder the roots of Symphytum officinale.

-

Solvent Extraction:

-

Macerate the powdered root material in methanol (or a 1:1 methanol:water solution) at a solid-to-liquid ratio of 1:10 (w/v).[4]

-

Perform the extraction at room temperature with continuous stirring for 24 hours.

-

Alternatively, use sonication or heating under reflux to improve extraction efficiency.

-

Filter the extract and concentrate it under reduced pressure to obtain a crude extract.

-

Acid-Base Liquid-Liquid Extraction for Alkaloid Enrichment

-

Acidification: Dissolve the crude extract in 0.5 M sulfuric acid.

-

Defatting: Wash the acidic aqueous solution with diethyl ether or chloroform to remove non-alkaloidal, lipophilic compounds. Discard the organic phase.

-

Basification: Adjust the pH of the aqueous phase to approximately 9-10 with ammonium hydroxide.

-

Alkaloid Extraction: Extract the free base alkaloids from the basified aqueous solution with chloroform or dichloromethane.

-

Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to yield a crude alkaloid mixture.

Reduction of Pyrrolizidine Alkaloid N-oxides

A significant portion of PAs in comfrey exists as N-oxides. Reduction to the corresponding tertiary amines is a critical step for comprehensive isolation.

-

Reduction Reaction:

-

Dissolve the crude alkaloid mixture in dilute hydrochloric acid.

-

Add zinc dust in small portions with stirring.[6]

-

Allow the reaction to proceed for 2-4 hours at room temperature.

-

-

Work-up:

-

Filter the reaction mixture to remove excess zinc.

-

Basify the filtrate with ammonium hydroxide to pH 9-10.

-

Extract the reduced alkaloids with chloroform.

-

Dry the combined organic extracts over anhydrous sodium sulfate and evaporate the solvent to obtain the reduced crude alkaloid fraction.

-

Chromatographic Purification

-

Column Chromatography:

-

Subject the reduced crude alkaloid fraction to column chromatography on silica gel.

-

Elute with a gradient of chloroform and methanol, with increasing polarity.

-

Collect fractions and monitor by thin-layer chromatography (TLC) using a Dragendorff's reagent for visualization of alkaloids.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Pool fractions containing this compound and its isomers.

-

Perform preparative HPLC on a C18 column.

-

Use a mobile phase of acetonitrile and water with a suitable buffer (e.g., ammonium formate) to achieve separation of this compound from its stereoisomer, lycopsamine.

-

-

Final Purification:

-

Collect the fraction corresponding to this compound and remove the solvent under reduced pressure.

-

The purity of the isolated this compound can be assessed by analytical HPLC and spectroscopic methods.

-

Spectroscopic Data for this compound

The structure of isolated this compound is confirmed through various spectroscopic techniques.

| Spectroscopic Data | Description |

| ¹H NMR | The proton NMR spectrum will show characteristic signals for the pyrrolizidine core and the necic acid moiety. Key signals include those for the protons adjacent to the nitrogen and the ester linkage. |

| ¹³C NMR | The carbon NMR spectrum will display resonances corresponding to all carbon atoms in the molecule, including the carbonyl carbon of the ester group and the carbons of the pyrrolizidine ring system. |

| Mass Spectrometry (MS) | Electrospray ionization mass spectrometry (ESI-MS) will typically show a protonated molecular ion [M+H]⁺. Fragmentation patterns can provide further structural information. |

Table 2: Key Spectroscopic Features of this compound

Biological Activity and Signaling Pathway

This compound is known to exhibit significant hepatotoxicity. Studies have shown that it induces cell death in hepatocytes through a mitochondria-mediated apoptotic pathway.[4][7]

Signaling Pathway of this compound-Induced Hepatotoxicity

The proposed signaling pathway for this compound-induced hepatotoxicity is as follows:

-

Induction of Oxidative Stress: this compound treatment leads to an overproduction of reactive oxygen species (ROS) within the hepatocytes.[7]

-

Mitochondrial Damage: The excess ROS causes damage to the mitochondria, leading to a decrease in the mitochondrial membrane potential.[4]

-

Cytochrome c Release: The change in mitochondrial membrane permeability results in the release of cytochrome c from the mitochondria into the cytoplasm.[7]

-

Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to apoptotic protease-activating factor 1 (Apaf-1) and pro-caspase-9 to form the apoptosome. This complex then activates caspase-9.

-

Execution of Apoptosis: Activated caspase-9 subsequently activates the executioner caspase, caspase-3. Activated caspase-3 orchestrates the degradation of cellular components, leading to apoptosis and ultimately, liver injury.[4]

Figure 1: Signaling Pathway of this compound-Induced Hepatotoxicity.

Experimental Workflow for Isolation

The overall workflow for the isolation of this compound from comfrey roots is depicted in the following diagram.

Figure 2: Experimental Workflow for the Isolation of this compound.

Conclusion

This technical guide provides a comprehensive overview of the discovery, isolation, and biological activity of this compound from comfrey. The detailed experimental protocols and quantitative data serve as a valuable resource for researchers. The elucidation of the hepatotoxic signaling pathway of this compound underscores the importance of continued research into the biological effects of pyrrolizidine alkaloids. A thorough understanding of the chemistry and toxicology of these compounds is essential for the safe use of botanical products and for the development of new therapeutic agents.

References

- 1. LC-MS/MS Evaluation of Pyrrolizidine Alkaloids Profile in Relation to Safety of Comfrey Roots and Leaves from Polish Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mass Spectrometry Tools for Analysis of Intermolecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

Pharmacokinetics and Metabolism of (+)-Intermedine: An In-depth Technical Guide

Disclaimer: Limited direct pharmacokinetic and metabolism data for (+)-Intermedine is available in the public domain. This guide synthesizes current knowledge on closely related pyrrolizidine alkaloids (PAs) to provide a comprehensive overview for researchers, scientists, and drug development professionals. The information presented should be interpreted with the understanding that significant data gaps for this compound exist.

Introduction

This compound is a naturally occurring retronecine-type pyrrolizidine alkaloid (PA) found in various plant species, notably in the Boraginaceae family. PAs are a class of phytotoxins known for their potential hepatotoxicity, which is intrinsically linked to their metabolic activation. An understanding of the pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME) and metabolic pathways of this compound is crucial for assessing its toxicological risk and for the development of any potential therapeutic applications. This technical guide provides a detailed overview of the current understanding of the pharmacokinetics and metabolism of PAs, with a specific focus on data available for monoester PAs similar to this compound.

Pharmacokinetics of Pyrrolizidine Alkaloids

While specific in vivo pharmacokinetic data for this compound is scarce, studies on other PAs, such as senecionine and adonifoline, provide valuable insights into the likely kinetic profile of this compound class. PAs are generally characterized by rapid absorption, extensive metabolism, and relatively fast elimination.

Data Presentation: Pharmacokinetic Parameters of Structurally Related Pyrrolizidine Alkaloids in Rats

The following table summarizes key pharmacokinetic parameters for senecionine (a macrocyclic diester PA) and adonifoline (a monoester PA) in rats after oral and intravenous administration. This data can serve as a surrogate to estimate the potential pharmacokinetic profile of this compound, which is also a monoester PA.

| Parameter | Senecionine (Oral, 10 mg/kg) | Senecionine (IV, 10 mg/kg) | Adonifoline (Oral, 10 mg/kg) | Adonifoline (IV, 10 mg/kg) |

| Tmax (h) | 0.58 ± 0.20 | - | 0.67 ± 0.24 | - |

| Cmax (ng/mL) | 45.3 ± 15.1 | - | 112.4 ± 34.5 | - |

| AUC (0-t) (ng·h/mL) | 89.7 ± 28.4 | 432.1 ± 98.7 | 256.3 ± 76.8 | 987.6 ± 213.4 |

| t1/2 (h) | 1.8 ± 0.5 | 1.5 ± 0.4 | 2.1 ± 0.6 | 1.9 ± 0.5 |

| Bioavailability (%) | 20.8 | - | 26.0 | - |

Data adapted from a comparative pharmacokinetic study of senecionine and adonifoline in rats. It is important to note that these values may not be directly extrapolated to this compound but provide a general indication of PA pharmacokinetics.

Metabolism of this compound and Related Pyrrolizidine Alkaloids

The toxicity of PAs is dependent on their metabolic activation, primarily in the liver. The general metabolic pathway for hepatotoxic retronecine-type PAs, including this compound, is well-established.

The initial and critical step in the metabolic activation of PAs is the oxidation by cytochrome P450 (CYP) enzymes in the liver to form highly reactive pyrrolic esters, specifically dehydro-pyrrolizidine alkaloids (DHPAs). These electrophilic metabolites can then bind to cellular macromolecules such as proteins and DNA, leading to cytotoxicity, genotoxicity, and carcinogenicity.

Detoxification pathways also exist, including hydrolysis of the ester linkages and N-oxidation of the necine base to form PA N-oxides, which are generally less toxic and more water-soluble, facilitating their excretion.

Signaling Pathway: Generalized Metabolic Activation of Retronecine-Type Pyrrolizidine Alkaloids

Caption: Generalized metabolic pathway of retronecine-type pyrrolizidine alkaloids.

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic analysis of this compound are not available. However, a general methodology for in vivo pharmacokinetic studies of alkaloids in a rodent model is outlined below.

General Protocol for In Vivo Pharmacokinetic Study of a Pyrrolizidine Alkaloid in Rats

1. Animal Model:

-

Species: Male Sprague-Dawley rats (200-250 g).

-

Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 55 ± 5% humidity, 12 h light/dark cycle) with free access to food and water.

-

Fasting: Animals are fasted overnight (12 hours) before drug administration, with continued access to water.

2. Drug Administration:

-

Intravenous (IV) Group: The PA is dissolved in a suitable vehicle (e.g., saline with a small percentage of a solubilizing agent like DMSO) and administered as a bolus injection via the tail vein at a specific dose (e.g., 2 mg/kg).

-

Oral (PO) Group: The PA is dissolved or suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered by oral gavage at a specific dose (e.g., 10 mg/kg).

3. Blood Sampling:

-

Blood samples (approximately 0.2-0.3 mL) are collected from the jugular vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.

-

Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.

4. Bioanalytical Method:

-

Technique: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used for the quantification of the PA in plasma samples.

-

Sample Preparation: Protein precipitation or solid-phase extraction is typically employed to extract the analyte from the plasma matrix.

-

Chromatography: Separation is achieved on a C18 reversed-phase column with a gradient mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).

-

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

5. Pharmacokinetic Analysis:

-

Pharmacokinetic parameters, including Cmax, Tmax, AUC, half-life (t1/2), and clearance (CL), are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin.

Experimental Workflow: In Vivo Pharmacokinetic Study

Caption: Typical experimental workflow for an in vivo pharmacokinetic study in rats.

Conclusion and Future Directions

The pharmacokinetics and metabolism of this compound remain largely uncharacterized. Based on data from structurally similar pyrrolizidine alkaloids, it is anticipated that this compound is rapidly absorbed and extensively metabolized, primarily in the liver, to reactive pyrrolic species that mediate its toxicity. The lack of specific in vivo pharmacokinetic data for this compound represents a significant knowledge gap.

Future research should focus on:

-

In vivo pharmacokinetic studies of this compound in relevant animal models to determine key parameters such as bioavailability, Cmax, Tmax, AUC, and elimination half-life.

-

Metabolite identification and profiling to fully characterize the metabolic pathways of this compound in vivo, including both activation and detoxification routes.

-

Development and validation of sensitive and specific bioanalytical methods for the quantification of this compound and its major metabolites in biological matrices.

A comprehensive understanding of the ADME properties of this compound is essential for accurate risk assessment and to guide any future research into its potential applications.

In-Depth Toxicological Profile of (+)-Intermedine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(+)-Intermedine, a naturally occurring retronecine-type monoester pyrrolizidine alkaloid (PA), has garnered scientific attention due to its presence in various plant species, including those used in traditional medicines and herbal teas. While generally considered less acutely toxic than other PAs, such as diester- and macrocyclic-type alkaloids, this compound exhibits demonstrable cytotoxic and genotoxic potential. This technical guide provides a comprehensive overview of the current toxicological data on this compound, with a focus on its in vitro cytotoxicity, mechanisms of action, and genotoxicity. Due to a lack of publicly available in vivo data, specific LD50 and NOAEL values for this compound are not presented. This document is intended to serve as a resource for researchers and professionals involved in drug development and safety assessment.

Chemical and Physical Properties

-

Chemical Name: (2S,3R)-2,3-dihydroxy-2-(1-methylethyl)butanoic acid [(1R,7aR)-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-yl]methyl ester

-

Molecular Formula: C₁₅H₂₅NO₅

-

Molecular Weight: 299.36 g/mol

-

CAS Number: 10285-06-0

-

Structure: this compound is a monoester PA characterized by a retronecine base esterified with viridifloric acid.

In Vitro Cytotoxicity

This compound has been shown to induce cytotoxicity in a dose-dependent manner across various mammalian cell lines. The primary mechanism of this cytotoxicity is the induction of apoptosis.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) values of this compound have been determined in several cell lines, providing a quantitative measure of its cytotoxic potential.

| Cell Line | Cell Type | IC50 (µM) | Reference |

| Primary Mouse Hepatocytes | Normal Hepatocytes | 165.13 | [1] |

| HepD | Human Hepatocytes | 239.39 | [1] |

| H₂₂ | Mouse Hepatoma | 161.82 | [1] |

| HepG2 | Human Hepatocellular Carcinoma | 189.11 | [1] |

Note: The IC50 values indicate that this compound exhibits cytotoxic effects in the micromolar range. The variability in IC50 values across different cell lines may be attributed to differences in metabolic capacity and cellular susceptibility.

Mechanism of Action

The cytotoxic effects of this compound are primarily mediated through the induction of apoptosis via the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction.

Induction of Apoptosis

Studies have demonstrated that this compound treatment leads to classic hallmarks of apoptosis, including cell shrinkage, membrane blebbing, and the externalization of phosphatidylserine.[2]

Oxidative Stress and Mitochondrial Dysfunction

A key initiating event in this compound-induced apoptosis is the excessive production of intracellular ROS.[2] This oxidative stress leads to a decrease in mitochondrial membrane potential, the release of cytochrome c from the mitochondria into the cytosol, and the subsequent activation of the caspase cascade, ultimately culminating in apoptotic cell death.[2][3]

Signaling Pathway for this compound-Induced Apoptosis

Caption: this compound induces apoptosis via ROS production and the mitochondrial pathway.

Genotoxicity

As a member of the 1,2-unsaturated pyrrolizidine alkaloids, this compound is considered to have genotoxic potential. The metabolic activation of PAs by cytochrome P450 enzymes in the liver produces reactive pyrrolic esters that can form adducts with DNA, leading to mutations and chromosomal damage.

Further investigation using standard genotoxicity assays such as the micronucleus and comet assays is required to fully characterize the genotoxic risk of this compound.

In Vivo Toxicology

A comprehensive search of publicly available literature did not yield specific in vivo toxicity data for this compound, including acute oral LD50 or repeated-dose NOAEL values. The risk assessment for PAs is often conducted for the entire class of compounds or for specific mixtures found in contaminated products. Regulatory bodies have established limits for the total intake of PAs from food and herbal products.

Experimental Protocols

This section provides an overview of the methodologies typically employed in the toxicological assessment of compounds like this compound.

In Vitro Cytotoxicity Assays

Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50).

7.1.1 Cell Culture

-

Hepatoma cell lines (e.g., HepG2, HepD) and primary hepatocytes are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

7.1.2 Cytotoxicity Assays (e.g., CCK-8 or MTT Assay)

-

Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat cells with a range of concentrations of this compound (e.g., 0, 20, 50, 75, and 100 µg/mL) for a specified duration (e.g., 24, 48, or 72 hours).

-

Add the CCK-8 or MTT reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the IC50 value using a dose-response curve.

Experimental Workflow for In Vitro Cytotoxicity Testing

Caption: A typical workflow for determining the in vitro cytotoxicity of a compound.

Apoptosis Assays

Objective: To determine if cell death induced by this compound occurs via apoptosis.

7.2.1 Annexin V/Propidium Iodide (PI) Staining

-

Treat cells with this compound as described for the cytotoxicity assay.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark at room temperature.

-

Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Reactive Oxygen Species (ROS) Detection

Objective: To measure the intracellular production of ROS following treatment with this compound.

7.3.1 DCFH-DA Assay

-

Treat cells with this compound.

-

Load the cells with the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

-

DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS.

Conclusion and Future Directions

This compound is a pyrrolizidine alkaloid with established in vitro cytotoxicity, primarily acting through the induction of apoptosis via oxidative stress and mitochondrial-dependent pathways. While it is considered less potent than other PAs, its presence in consumable products warrants careful risk assessment. A significant knowledge gap exists regarding its in vivo toxicity and a detailed characterization of its genotoxic potential. Future research should prioritize in vivo studies to determine key toxicological parameters such as LD50 and NOAEL. Furthermore, comprehensive genotoxicity testing using standardized assays is crucial for a complete understanding of the risks associated with human exposure to this compound. This information is essential for regulatory agencies and the pharmaceutical industry to establish safe exposure limits and ensure consumer safety.

References

- 1. Hepatotoxicity of Pyrrolizidine Alkaloid Compound Intermedine: Comparison with Other Pyrrolizidine Alkaloids and Its Toxicological Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hepatotoxicity of Pyrrolizidine Alkaloid Compound Intermedine: Comparison with Other Pyrrolizidine Alkaloids and Its Toxicological Mechanism [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

(+)-Intermedine as a Secondary Metabolite in Plants: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Intermedine is a naturally occurring pyrrolizidine alkaloid (PA), a class of secondary metabolites synthesized by numerous plant species as a defense mechanism against herbivores.[1][2] PAs are esters composed of a necine base, which is a derivative of pyrrolizidine, and one or more necic acids.[3] Specifically, this compound is a monoester of the retronecine base.[3] This technical guide provides a comprehensive overview of this compound, focusing on its presence in plants, methods for its quantification, and its biological activities, particularly its mechanism of hepatotoxicity. This document is intended to serve as a valuable resource for researchers in natural product chemistry, toxicology, and drug development.

Chemical Structure

This compound is characterized by its specific stereochemistry, which is crucial for its biological activity.

Chemical Formula: C₁₅H₂₅NO₅

Molecular Weight: 299.36 g/mol

IUPAC Name: [(1R,7aR)-1-hydroxy-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl]methyl (2S,3R)-2,3-dihydroxy-2-isopropylbutanoate

Data Presentation: Quantitative Analysis of this compound in Various Plant Species

The concentration of this compound can vary significantly depending on the plant species, the part of the plant, and the developmental stage. The following tables summarize quantitative data from various studies.

| Plant Species | Plant Part | This compound Concentration (µg/g dry weight) | Reference |

| Symphytum officinale (Comfrey) | Root | 1280 - 8320 | [4] |

| Leaf | 15 - 55 | [4] | |

| Symphytum x uplandicum (Russian Comfrey) | Root | 100 - 2270 | [4] |

| Leaf | 100 - 2200 | [4] | |

| Symphytum asperum | Leaf | 100 | [4] |

| Amsinckia menziesii | Whole Plant | Presence confirmed, quantitative data variable | [5][6] |

| Heliotropium europaeum | Whole Plant | Presence confirmed, quantitative data variable | [7][8][9] |

| Echium vulgare | Whole Plant | Presence confirmed, quantitative data variable | [10][11][12][13][14] |

| Cynoglossum officinale | Whole Plant | Presence confirmed, quantitative data variable | [15][16][17] |

Experimental Protocols

Extraction of this compound from Plant Material

A widely used method for the extraction of pyrrolizidine alkaloids, including this compound, from dried and ground plant material involves acidic aqueous extraction followed by solid-phase extraction (SPE) for purification.

Materials:

-

Dried and finely ground plant material

-

Extraction Solution: 0.05 M H₂SO₄

-

Neutralization Solution: 2.5% Ammonia solution in water

-

Methanol

-

Water (HPLC grade)

-

Centrifuge

-

Ultrasonic bath

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18 or strong cation exchange - SCX)

Procedure:

-

Weigh 2.0 g of the homogenized plant material into a centrifuge tube.

-

Add 20 mL of the 0.05 M H₂SO₄ extraction solution.

-

Sonicate the mixture for 15 minutes at room temperature.[18]

-

Centrifuge the sample at 3800 x g for 10 minutes.[18]

-

Collect the supernatant.

-

Repeat the extraction process on the plant pellet with another 20 mL of the extraction solution.

-

Combine the supernatants and neutralize to pH 7 with the ammonia solution.[18]

-

Filter the neutralized extract before proceeding to SPE.

Solid-Phase Extraction (SPE) for Sample Clean-up

Materials:

-

Neutralized plant extract

-

SPE cartridges (C18)

-

Methanol

-

Water (HPLC grade)

-

Vacuum manifold

Procedure:

-

Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water through it.[18]

-

Load 10 mL of the neutralized and filtered plant extract onto the cartridge.

-

Wash the cartridge with 10 mL of water to remove polar impurities.

-

Dry the cartridge under vacuum for 5-10 minutes.[18]

-

Elute the PAs, including this compound, with 10 mL of methanol.[18]

-

Evaporate the methanol eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for HPLC-MS/MS analysis.[18]

Quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

Instrumentation:

-

HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile or methanol

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to a high percentage over several minutes to elute compounds of increasing hydrophobicity. For example, 5% B to 95% B over 10 minutes.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

Mass Spectrometry Conditions (Example for this compound):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Precursor Ion (Q1): m/z 300.2

-

Product Ions (Q3): m/z 120.1, m/z 138.1 (These are characteristic fragment ions of the retronecine base)

-

-

Collision Energy and other MS parameters: These need to be optimized for the specific instrument being used.

Mandatory Visualization

Signaling Pathway of this compound-Induced Apoptosis

References

- 1. repository.up.ac.za [repository.up.ac.za]

- 2. Solid‐phase extraction and HPLC‐MS profiling of pyrrolizidine alkaloids and their N‐oxides: a case study of Echium plantagineum | Scilit [scilit.com]

- 3. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lcms.cz [lcms.cz]

- 5. connectsci.au [connectsci.au]

- 6. researchgate.net [researchgate.net]

- 7. Comparative Risk Assessment of Three Native Heliotropium Species in Israel - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Pyrrolizidine Alkaloids from Echium vulgare in Honey Originate Primarily from Floral Nectar - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Echium vulgare - Wikipedia [en.wikipedia.org]

- 13. nwcb.wa.gov [nwcb.wa.gov]

- 14. scispace.com [scispace.com]

- 15. mdpi.com [mdpi.com]

- 16. Traditional uses, phytochemistry, pharmacology, toxicity and clinical application of traditional Chinese medicine Cynoglossum amabile: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. bfr.bund.de [bfr.bund.de]

Elucidation of the Stereochemistry of (+)-Intermedine: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Intermedine is a naturally occurring pyrrolizidine alkaloid (PA) found in numerous plant species of the Boraginaceae family. As with all PAs, the stereochemistry of intermedine is a critical determinant of its biological activity, including its potential hepatotoxicity. The precise spatial arrangement of its chiral centers dictates its interaction with biological macromolecules, influencing both its toxic profile and its potential as a pharmacological scaffold. This technical guide provides an in-depth elucidation of the stereochemical features of this compound, detailing the experimental methodologies and logical framework used to establish its absolute configuration.

Introduction to this compound

This compound is a monoester pyrrolizidine alkaloid. Structurally, it is an ester formed between the bicyclic amino alcohol (necine base) known as (+)-retronecine and a branched-chain necic acid, (+)-trachelanthic acid. The molecule contains multiple stereocenters, the absolute configuration of which has been unequivocally established through a combination of chemical correlation, synthesis, and spectroscopic analysis. The dextrorotatory nature of the molecule is indicated by the "(+)" prefix in its name.

The complete stereochemical designation of this compound is [(1R,7aR)-1-hydroxy-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl]methyl (2S,3R)-2,3-dihydroxy-2-isopropylbutanoate . Understanding the determination of each of these stereochemical assignments is fundamental for research involving this compound.

Structural Breakdown and Chiral Centers

The stereochemistry of this compound is best understood by dissecting the molecule into its two constituent chiral components: the retronecine base and the trachelanthic acid moiety.

-

(+)-Retronecine Moiety : This is the bicyclic core of the alkaloid, containing two chiral centers at positions C-1 and C-8 (C-7a in IUPAC nomenclature). The absolute configuration of the naturally occurring (+)-retronecine is (1R, 7aR). The cis-fusion of the two five-membered rings and the relative orientation of the hydroxyl and hydroxymethyl groups are key structural features.

-

(+)-Trachelanthic Acid Moiety : This acidic portion of the ester possesses two chiral centers. Its systematic name is (2S,3R)-2,3-dihydroxy-2-isopropylbutanoic acid. It is the erythro diastereomer of its corresponding necic acid. Intermedine is an epimer of Lycopsamine; they share the same retronecine base but differ in the stereochemistry of the necic acid.[1]

Elucidation of Absolute Stereochemistry: A Multi-faceted Approach

The determination of the absolute configuration of this compound was not a singular event but rather the culmination of extensive research on pyrrolizidine alkaloids, primarily through classical chemical correlation methods pioneered by researchers like C.C.J. Culvenor and L.W. Smith. These methods were later supported and confirmed by modern spectroscopic techniques.

The overall logical workflow for this elucidation is outlined below.

Physicochemical and Spectroscopic Data

Quantitative data is essential for the characterization and identification of a specific stereoisomer.

| Property | Data |

| Molecular Formula | C₁₅H₂₅NO₅ |

| Molecular Weight | 299.36 g/mol |

| Optical Rotation | Dextrorotatory (+) |

| IUPAC Name | [(1R,7aR)-1-hydroxy-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl]methyl (2S,3R)-2,3-dihydroxy-2-isopropylbutanoate |

| Key Stereoisomers | Lycopsamine (epimer), Indicine (stereoisomer) |

Table 1: Physicochemical Properties of this compound.

Representative NMR Spectroscopic Data

¹H and ¹³C NMR spectroscopy are vital for determining the connectivity and relative stereochemistry of the molecule. While a complete, published dataset for this compound is compiled from various sources, the following table represents typical chemical shifts observed for its structural class in CDCl₃.

| Position | Representative ¹³C Shift (ppm) | Representative ¹H Shift (ppm) |

| Retronecine | ||

| C-1 | ~71.5 | ~4.1 (m) |

| C-2 | ~128.0 | ~5.8 (s) |

| C-3 | ~62.0 | ~3.4 (m), ~3.9 (m) |

| C-5 | ~54.0 | ~2.7 (m), ~3.2 (m) |

| C-6 | ~30.5 | ~2.0 (m) |

| C-7 | ~35.5 | ~2.2 (m), ~2.5 (m) |

| C-8 (C-7a) | ~76.0 | ~4.2 (m) |

| C-9 | ~62.5 | ~4.8 (d), ~4.9 (d) |

| Trachelanthate | ||

| C-1' (C=O) | ~175.0 | - |

| C-2' | ~84.0 | - |

| C-3' | ~72.0 | ~4.0 (q) |

| C-4' (CH(CH₃)₂) | ~34.0 | ~2.1 (m) |

| C-5' (CH₃) | ~17.0 | ~1.2 (d) |

| C-6', C-7' (CH(CH₃)₂) | ~17.5, ~18.0 | ~0.9 (d), ~1.0 (d) |

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for this compound.

Experimental Protocols for Stereochemical Elucidation

The absolute configuration of this compound was established using a combination of techniques. Below are detailed methodologies for the key experiments.

Chemical Correlation via Synthesis

This classical method establishes stereochemistry by synthesizing the target molecule from a starting material of known absolute configuration, or by degrading the target molecule to a known compound. The synthesis of intermedine from (+)-retronecine and (+)-trachelanthic acid of known configurations serves as a definitive proof of its stereochemistry.[2]

Protocol for Chemical Correlation:

-

Preparation of Chiral Precursors:

-

(+)-Retronecine is obtained via the hydrolysis of other pyrrolizidine alkaloids (e.g., monocrotaline) isolated from natural sources.[2] Its absolute configuration of (1R, 7aR) was previously established.[3]

-

(+)-(2S,3R)-Trachelanthic acid is synthesized or isolated, and its absolute configuration is confirmed independently.

-

-

Esterification:

-

A protected derivative of (+)-trachelanthic acid (e.g., an isopropylidene derivative) is coupled with (+)-retronecine at the C-9 hydroxyl group.[2] This is typically achieved using a coupling agent like dicyclohexylcarbodiimide (DCC) in an aprotic solvent.

-

-

Deprotection:

-

The protecting group on the diol of the trachelanthate moiety is removed under acidic conditions to yield the final this compound.

-

-

Comparative Analysis:

-

The physical and spectroscopic data (e.g., optical rotation, NMR, mass spectrometry) of the synthetic product are compared with those of the naturally isolated this compound. An exact match confirms the absolute configuration.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR, particularly 2D experiments like Nuclear Overhauser Effect Spectroscopy (NOESY), is crucial for determining the relative stereochemistry. NOE correlations are observed between protons that are close in space (< 5 Å), allowing for the mapping of the molecule's 3D conformation in solution.

Protocol for NOESY Experiment:

-

Sample Preparation: A solution of highly purified this compound is prepared in a deuterated solvent (e.g., CDCl₃ or C₆D₆) at a concentration of 5-10 mg/mL in a standard 5 mm NMR tube. The sample must be free of paramagnetic impurities.

-

Data Acquisition: A 2D NOESY spectrum is acquired on a high-field NMR spectrometer (≥400 MHz). Key parameters include:

-

Temperature: 298 K.

-

Mixing Time (τₘ): A series of mixing times (e.g., 200-800 ms) are used to monitor the build-up of NOE cross-peaks.

-

Acquisition Time and Resolution: Sufficient acquisition time is allowed to achieve high resolution in both dimensions.

-

-

Data Processing and Analysis: The 2D data is processed using appropriate window functions and Fourier transformation. The resulting spectrum shows diagonal peaks corresponding to the 1D spectrum and cross-peaks indicating spatial proximity between protons. For this compound, key expected NOE correlations would confirm the cis relationship of H-1 and H-8 on the retronecine core.

X-ray Crystallography

Single-crystal X-ray diffraction is the most powerful and unambiguous method for determining the absolute configuration of a chiral molecule.[4] It provides a precise 3D map of the electron density within a crystal, revealing the exact spatial arrangement of atoms.

Protocol for X-ray Crystallography:

-

Crystallization: Single crystals of this compound suitable for X-ray diffraction are grown. This is often the most challenging step. A common method involves the slow evaporation of a solvent from a saturated solution of the pure compound. Alternatively, a salt of the alkaloid (e.g., hydrobromide or iodide) may be used to improve crystallinity.

-

Data Collection: A selected crystal is mounted on a goniometer and cooled under a stream of liquid nitrogen. The crystal is then irradiated with a monochromatic X-ray beam. A detector records the diffraction pattern (intensities and positions of spots) as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell. The structure is "solved" by fitting atoms into the electron density. The model is then refined to achieve the best fit with the experimental data.

-

Determination of Absolute Configuration: For a non-centrosymmetric crystal containing a chiral molecule, the absolute configuration can be determined using anomalous dispersion effects (the Bijvoet method), typically by measuring Friedel pairs. The resulting Flack parameter provides a reliable indicator of the correct absolute stereochemistry.

The logical relationship between these complementary techniques is essential for a conclusive stereochemical assignment.

Conclusion

The absolute stereochemistry of this compound as [(1R,7aR)-1-hydroxy-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl]methyl (2S,3R)-2,3-dihydroxy-2-isopropylbutanoate is well-established. This assignment is built upon a robust foundation of classical chemical correlation studies, which linked its constituent parts, (+)-retronecine and (+)-trachelanthic acid, to compounds of known configuration. Modern spectroscopic methods, particularly NMR, have further substantiated the relative stereochemistry and conformation. For drug development and toxicological assessment, a thorough understanding of this stereochemistry and the methods used to determine it is indispensable, as even minor changes in the spatial arrangement of atoms can lead to profound differences in biological activity.

References

The Apoptotic Mode of Action of (+)-Intermedine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Intermedine, a pyrrolizidine alkaloid, has been demonstrated to induce apoptosis in various cell lines, particularly hepatocytes. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound-induced apoptosis. The primary mode of action involves the intrinsic mitochondrial pathway, initiated by the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of the caspase cascade. Additionally, evidence suggests the involvement of endoplasmic reticulum (ER) stress-mediated pathways. This document details the signaling cascades, presents quantitative data from key experiments, provides methodological protocols, and includes visual diagrams to elucidate the complex processes involved.

Core Signaling Pathways in this compound-Induced Apoptosis

This compound primarily triggers apoptosis through the mitochondria-mediated intrinsic pathway . A secondary pathway involving endoplasmic reticulum (ER) stress has also been implicated, particularly in the context of combined exposure with other pyrrolizidine alkaloids.

Mitochondria-Mediated Intrinsic Pathway

The central mechanism of this compound-induced apoptosis is the disruption of mitochondrial integrity and function. This pathway is initiated by a significant increase in intracellular reactive oxygen species (ROS)[1][2].

The key sequential events are:

-

Induction of Oxidative Stress: this compound treatment leads to a burst of intracellular ROS[1][2].

-

Mitochondrial Membrane Potential (ΔΨm) Disruption: The excess ROS causes a significant decrease in the mitochondrial membrane potential[1][2].

-

Bcl-2 Family Protein Regulation: An increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2 shifts the Bax/Bcl-2 ratio in favor of apoptosis.

-

Cytochrome c Release: The altered mitochondrial membrane permeability results in the release of cytochrome c from the intermembrane space into the cytosol[1][2].

-

Apoptosome Formation and Caspase-9 Activation: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1) and pro-caspase-9 to form the apoptosome, leading to the activation of caspase-9.

-

Executioner Caspase-3 Activation: Activated caspase-9 then cleaves and activates the executioner caspase, caspase-3[1][2].

-

Substrate Cleavage and Apoptosis: Activated caspase-3 orchestrates the final stages of apoptosis by cleaving various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptotic cell death.

Endoplasmic Reticulum (ER) Stress Pathway

Particularly when combined with other pyrrolizidine alkaloids like lycopsamine, this compound can induce ER stress, leading to apoptosis via the PERK/eIF2α/ATF4/CHOP signaling pathway[3][4].

The key steps in this pathway include:

-

ER Stress Induction: The accumulation of unfolded or misfolded proteins in the ER triggers an unfolded protein response (UPR).

-

Activation of PERK: The ER transmembrane protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) is activated.

-

Phosphorylation of eIF2α: Activated PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α).

-

Upregulation of ATF4 and CHOP: Phosphorylated eIF2α leads to the preferential translation of Activating Transcription Factor 4 (ATF4), which in turn induces the expression of the pro-apoptotic transcription factor C/EBP homologous protein (CHOP)[3].

-

Induction of Apoptosis: CHOP upregulates the expression of pro-apoptotic proteins and downregulates anti-apoptotic proteins, tipping the cellular balance towards apoptosis.

Quantitative Data Presentation

The following tables summarize the quantitative data from studies investigating the apoptotic effects of this compound.

Table 1: Apoptosis Rates in HepD Cells Treated with this compound for 24 hours

| This compound Concentration (µg/mL) | Percentage of Apoptotic Cells (%) |

| 0 (Control) | ~5% |

| 20 | ~20% |

| 50 | ~45% |

Data derived from flow cytometry analysis in a study by Zhang et al. (2021).

Table 2: Relative Fluorescence Intensity of ROS in HepD Cells Treated with this compound for 24 hours

| This compound Concentration (µg/mL) | Relative ROS Fluorescence Intensity (Arbitrary Units) |

| 0 (Control) | ~100 |

| 20 | ~150 |

| 50 | ~250 |

| 75 | ~350 |

| 100 | ~450 |

Data represents quantitative statistics of fluorescence intensity from DCFH-DA staining.

Table 3: Apoptosis Rates in HepD Cells Treated with a Mixture of this compound and Lycopsamine (Im and La) for 24 hours

| Im and La Mixture Concentration (µg/mL) | Apoptotic Rate (%) |

| 0 | 7.2 |

| 20 | 32.7 |

| 50 | 40.7 |

| 75 | 91.1 |

| 100 | 99.1 |

Data obtained from flow cytometry analysis.[3][4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Annexin V/PI Staining for Apoptosis Detection by Flow Cytometry

This assay is used to quantify the percentage of apoptotic and necrotic cells.

-

Cell Culture and Treatment: Seed HepD cells in 6-well plates and culture until they reach 70-80% confluency. Treat the cells with varying concentrations of this compound (e.g., 0, 20, 50 µg/mL) for 24 hours.

-

Cell Harvesting: After treatment, collect the cell culture supernatant (containing detached apoptotic cells) and detach the adherent cells using trypsin-EDTA. Combine the supernatant and the detached cells.

-

Washing: Centrifuge the cell suspension at 500 x g for 5 minutes and wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solution to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect the expression levels of proteins such as Bax, Bcl-2, caspase-9, and caspase-3.

-

Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature the protein samples by boiling in Laemmli sample buffer and separate the proteins based on their molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bax, Bcl-2, cleaved caspase-9, and cleaved caspase-3 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Intracellular ROS Detection using DCFH-DA Assay

This assay measures the level of intracellular ROS.

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with different concentrations of this compound for the desired time.

-

Probe Loading: Remove the treatment medium and incubate the cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) solution in serum-free medium for 30 minutes at 37°C in the dark. DCFH-DA is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Washing: Wash the cells with PBS to remove the excess probe.

-

Fluorescence Measurement: Measure the fluorescence intensity of DCF using a fluorescence microplate reader or a fluorescence microscope with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1

This assay detects changes in the mitochondrial membrane potential.

-

Cell Culture and Treatment: Culture and treat cells with this compound as described for the apoptosis assay.

-

JC-1 Staining: Incubate the cells with JC-1 staining solution in a CO2 incubator at 37°C for 15-30 minutes. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.

-

Washing: Wash the cells with assay buffer.

-

Analysis: Analyze the cells using a fluorescence microscope or a flow cytometer to determine the ratio of red to green fluorescence, which is indicative of the mitochondrial membrane potential.

Cytochrome c Release Assay

This assay determines the translocation of cytochrome c from the mitochondria to the cytosol.

-

Cell Fractionation: Following treatment with this compound, harvest the cells and use a cell fractionation kit to separate the mitochondrial and cytosolic fractions.

-

Western Blot Analysis: Perform Western blotting on both the mitochondrial and cytosolic fractions as described in section 3.2.

-

Detection: Probe the membranes with an antibody specific for cytochrome c. A decrease of cytochrome c in the mitochondrial fraction and a corresponding increase in the cytosolic fraction indicates its release.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.

Figure 1: Signaling pathways of this compound-induced apoptosis.

Figure 2: Experimental workflow for apoptosis detection.

Figure 3: Western blot experimental workflow.

Conclusion

This compound effectively induces apoptosis in cancer cells, primarily through the activation of the intrinsic mitochondrial pathway driven by oxidative stress. The process involves a cascade of events including ROS generation, mitochondrial membrane depolarization, cytochrome c release, and caspase activation. The ER stress pathway may also contribute to its apoptotic effects. The detailed understanding of these mechanisms, supported by the quantitative data and experimental protocols provided herein, is crucial for the further development of this compound as a potential therapeutic agent. This guide serves as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into the full therapeutic potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Hepatotoxicity of Pyrrolizidine Alkaloid Compound Intermedine: Comparison with Other Pyrrolizidine Alkaloids and Its Toxicological Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Combined Hepatotoxicity and Toxicity Mechanism of Intermedine and Lycopsamine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Combined Hepatotoxicity and Toxicity Mechanism of Intermedine and Lycopsamine [mdpi.com]

The Role of Oxidative Stress in (+)-Intermedine Toxicity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(+)-Intermedine, a pyrrolizidine alkaloid found in various plant species, poses a significant health risk due to its hepatotoxic effects. Emerging research strongly indicates that the primary mechanism underpinning this compound's toxicity is the induction of oxidative stress within hepatocytes. This technical guide provides a comprehensive overview of the pivotal role of oxidative stress in this compound-induced cellular damage, detailing the molecular pathways involved, summarizing key quantitative data from recent studies, and outlining the experimental protocols used to elucidate these mechanisms. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a thorough understanding of this compound's toxicology, aiding in the development of potential therapeutic interventions and risk assessment strategies.

Introduction to this compound and Oxidative Stress

This compound is a retronecine-type pyrrolizidine alkaloid (PA) that can contaminate herbal remedies, teas, and honey, leading to inadvertent human exposure. The consumption of PA-containing products is a major cause of hepatic sinusoidal obstruction syndrome (HSOS), a potentially fatal condition. The toxicity of many PAs, including this compound, is not inherent to the parent compound but is a result of its metabolic activation in the liver, primarily by cytochrome P450 enzymes. This bioactivation generates reactive pyrrolic metabolites that can form adducts with cellular macromolecules, leading to cellular dysfunction and death.[1]

A key consequence of this compound's metabolism and interaction with cellular components is the overwhelming production of reactive oxygen species (ROS), such as superoxide anions, hydroxyl radicals, and hydrogen peroxide. When the generation of ROS surpasses the cell's antioxidant capacity, a state of oxidative stress ensues. This imbalance leads to widespread damage to lipids, proteins, and DNA, ultimately triggering apoptotic cell death.[1][2]

Core Signaling Pathways in this compound-Induced Oxidative Stress and Apoptosis

The toxicity of this compound is orchestrated through a series of interconnected signaling events initiated by oxidative stress. The primary pathway implicated is the mitochondria-mediated apoptotic cascade.

Mitochondria-Mediated Apoptosis

This compound-induced oxidative stress directly targets the mitochondria, leading to:

-

Increased ROS Production: The initial metabolic activation of this compound leads to a surge in intracellular ROS.[1][2]

-